N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1247729-18-5
VCID: VC3052272
InChI: InChI=1S/C11H18N4/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2/h5-6,10,12H,3-4,7-8H2,1-2H3
SMILES: CC1=NN=C(C=C1)N2CCCC(C2)NC
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine

CAS No.: 1247729-18-5

Cat. No.: VC3052272

Molecular Formula: C11H18N4

Molecular Weight: 206.29 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine - 1247729-18-5

Specification

CAS No. 1247729-18-5
Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
IUPAC Name N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
Standard InChI InChI=1S/C11H18N4/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2/h5-6,10,12H,3-4,7-8H2,1-2H3
Standard InChI Key ZWENPHPRDSITGI-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2CCCC(C2)NC
Canonical SMILES CC1=NN=C(C=C1)N2CCCC(C2)NC

Introduction

STRUCTURAL CHARACTERISTICS AND PROPERTIES

Molecular Structure

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine features a complex molecular architecture characterized by the fusion of multiple functional groups. The core structure consists of a piperidine ring connected to a pyridazine ring through a nitrogen linkage. The pyridazine component contains a methyl substituent at position 6, while the piperidine ring carries an N-methylamino group at position 3. This particular arrangement of atoms creates a three-dimensional structure with specific spatial properties that influence its chemical behavior and potential biological interactions.

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physical characteristics determined by its molecular structure. Its molecular weight of 206.29 g/mol places it in a range common for drug-like molecules according to Lipinski's rule of five. While detailed experimental data on solubility is limited in the search results, compounds of this nature typically exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially limited solubility in aqueous media due to the presence of both hydrophilic and hydrophobic regions within its structure. The compound's reactivity profile is influenced by the presence of the tertiary amine in the piperidine ring and the nitrogen atoms in the pyridazine heterocycle.

Chemical Identifiers and Specifications

A comprehensive set of chemical identifiers is available for N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine, facilitating its precise identification across different chemical databases and research platforms. These identifiers are crucial for maintaining consistency in scientific communication and research.

Table 1: Chemical Identifiers for N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine

Identifier TypeValue
CAS Number1247729-18-5
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
IUPAC NameN-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
Standard InChIInChI=1S/C11H18N4/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2/h5-6,10,12H,3-4,7-8H2,1-2H3
Standard InChIKeyZWENPHPRDSITGI-UHFFFAOYSA-N
Canonical SMILESCC1=NN=C(C=C1)N2CCCC(C2)NC
PubChem Compound ID54592582

SYNTHESIS METHODS

General Synthetic Approaches

The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine typically follows multi-step reaction sequences that establish the required connectivity between the piperidine and pyridazine moieties. Common synthetic routes generally involve the formation of amine bonds between appropriately functionalized piperidine and pyridazine derivatives. A frequently employed approach utilizes nucleophilic aromatic substitution reactions, where a halogenated pyridazine derivative (such as 3-chloro-6-methylpyridazine) undergoes reaction with a suitably functionalized piperidine containing a methylamino group at position 3.

Reaction Conditions and Optimization

The successful synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine requires careful control of reaction conditions to achieve optimal yields and purity. Typical reaction conditions employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic substitution reactions by enhancing the nucleophilicity of the piperidine nitrogen. The reactions are commonly conducted at elevated temperatures ranging from 80°C to 120°C to overcome activation energy barriers. Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are frequently added to neutralize the hydrogen halide byproduct and promote the reaction.

Purification Techniques

Following the synthetic procedure, the crude product typically requires purification to remove unreacted starting materials, side products, and residual reagents. Common purification methods for N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine include:

  • Crystallization techniques, utilizing appropriate solvent systems to selectively crystallize the target compound

  • Column chromatography, often employing silica gel as the stationary phase and a gradient of organic solvents as the mobile phase

  • Preparative high-performance liquid chromatography (HPLC) for more demanding separations requiring higher purity levels

These purification steps are crucial for obtaining the compound with the high level of purity required for research applications, particularly in pharmaceutical or biological studies.

BIOLOGICAL AND PHARMACOLOGICAL ACTIVITIES

Structure-Activity Relationships

CHEMICAL REACTIVITY PROFILE

Functional Group Reactivity

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine contains several reactive functional groups that determine its chemical behavior. The tertiary amine in the piperidine ring can participate in reactions typical of tertiary amines, including alkylation, acylation, and coordination with Lewis acids. The secondary amine (N-methyl) group represents another reactive center capable of undergoing various transformations, such as further alkylation or acylation to form tertiary amines or amides, respectively. The pyridazine ring, being an electron-deficient aromatic system due to the presence of two nitrogen atoms, can participate in nucleophilic aromatic substitution reactions, particularly if additional electron-withdrawing groups are present.

ANALYTICAL CHARACTERIZATION

Spectroscopic Properties

The structural confirmation and purity assessment of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine typically rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the compound's structure, with characteristic signals for the aromatic protons of the pyridazine ring, the methyl groups, and the various methylene and methine protons of the piperidine ring. Mass spectrometry would typically show a molecular ion peak at m/z 206, corresponding to the molecular weight, along with fragmentation patterns characteristic of the structural features of the molecule. Infrared spectroscopy would reveal absorption bands corresponding to C-H stretching, C=N stretching (pyridazine), and C-N stretching (amine) vibrations.

Chromatographic Behavior

The chromatographic properties of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine are important for its analysis and purification. In reversed-phase high-performance liquid chromatography (HPLC), the compound would exhibit retention behavior influenced by both its hydrophobic regions (methyl groups, piperidine ring) and hydrophilic features (nitrogen atoms). Thin-layer chromatography (TLC) using appropriate solvent systems (e.g., combinations of dichloromethane, methanol, and ammonia) would allow for convenient monitoring of reactions and initial purity assessments.

STRUCTURAL ANALOGS AND COMPARATIVE ANALYSIS

Related Compounds

Several structural analogs of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine exist, differing in substitution patterns or core structural elements. One closely related compound is (3R)-N-methyl-1-(pyridazin-3-yl)piperidin-3-amine, which lacks the methyl group on the pyridazine ring but maintains the same core scaffold . This analog has a slightly lower molecular weight of 192.26 g/mol compared to 206.29 g/mol for N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine . The stereochemistry at position 3 of the piperidine ring represents another point of variation, with the (3R) configuration specified in some analogs .

Structure-Property Relationships

The structural variations among these related compounds can significantly impact their physicochemical and biological properties. The presence or absence of the methyl group on the pyridazine ring affects the electron density distribution within the aromatic system, potentially influencing its interactions with biological targets . Stereochemical differences at the piperidine C-3 position can lead to distinct three-dimensional arrangements of the pharmacophoric elements, resulting in different binding affinities and selectivities for receptor targets . These structure-property relationships are crucial considerations in the design and optimization of compounds for specific research or therapeutic applications.

Table 2: Comparison of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Differences
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amineC11H18N4206.29Reference compound
(3R)-N-methyl-1-(pyridazin-3-yl)piperidin-3-amineC10H16N4192.26Lacks methyl group on pyridazine ring; defined (R) stereochemistry at piperidine C-3
N-methyl-1-(pyridazin-3-yl)piperidin-4-amineC10H16N4192.26Lacks methyl group on pyridazine ring; amine at position 4 instead of position 3 of piperidine

This comparative analysis highlights the structural relationships between N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine and its analogs, providing insight into how structural modifications might influence the properties and potential applications of these compounds .

RESEARCH APPLICATIONS AND FUTURE DIRECTIONS

Current Research Applications

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine is primarily used in research settings, contributing to various areas of investigation in medicinal chemistry and drug discovery. Its potential applications include:

  • Use as a building block or intermediate in the synthesis of more complex compounds with potential therapeutic properties

  • Service as a pharmacological probe for investigating specific biochemical pathways and receptor interactions

  • Employment as a reference compound in analytical method development and validation

The compound's utility in these applications stems from its well-defined structure, potential biological activity profile, and the presence of multiple functional groups that facilitate chemical modifications.

Future Research Directions

Future research involving N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine and related compounds might explore several promising directions:

  • Expanded investigation of structure-activity relationships through the synthesis and evaluation of additional structural analogs

  • Detailed mechanistic studies of its interactions with specific biological targets

  • Exploration of potential applications in emerging therapeutic areas, such as neurodegenerative diseases or inflammatory conditions

  • Development of improved synthetic methodologies for the compound and its derivatives, focusing on green chemistry principles and scalability

These research directions could further elucidate the fundamental properties and potential applications of this interesting heterocyclic compound.

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